(3-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE
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Overview
Description
(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone is a complex organic compound that features a fluorophenyl group and a naphthylmethyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks a naphthylmethyl halide.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the piperazine nitrogen with a 3-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, affecting signal transduction pathways related to mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of both fluorophenyl and naphthylmethyl groups enhances its binding affinity and selectivity for certain receptors, making it a valuable compound for drug development.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-21-7-3-6-20(15-21)22(26)25-12-10-24(11-13-25)16-17-8-9-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDAXVPPVVQHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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